molecular formula C10H9BrN2O B117070 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole CAS No. 148672-39-3

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B117070
CAS No.: 148672-39-3
M. Wt: 253.09 g/mol
InChI Key: UONXUQMORLOTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromo-3-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylbenzohydrazide with acetic anhydride, which facilitates the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific conditions but can include hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXUQMORLOTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478001
Record name 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148672-39-3
Record name 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.